molecular formula C10H7ClFN3 B1475480 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine CAS No. 1550513-51-3

6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine

Cat. No.: B1475480
CAS No.: 1550513-51-3
M. Wt: 223.63 g/mol
InChI Key: HUPCTXSOMBAZRE-UHFFFAOYSA-N
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Description

6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H7ClFN3 and its molecular weight is 223.63 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine is Aurora kinase A . Aurora kinase A is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of sister chromatids during anaphase .

Mode of Action

This compound interacts with Aurora kinase A by inhibiting its activity . This inhibition reduces the phosphorylation of Aurora kinase A at Thr283, a critical step in the activation of this kinase . The compound’s interaction with its target leads to changes in the cell cycle, specifically causing an accumulation of cells in the G2/M phase .

Biochemical Pathways

The inhibition of Aurora kinase A by this compound affects the cell cycle pathway . The compound’s action results in a halt in the progression of the cell cycle at the G2/M phase, preventing cells from undergoing mitosis . This disruption in the cell cycle can lead to cell death, particularly in cancer cells that rely on rapid cell division for growth .

Pharmacokinetics

The compound’s effectiveness in inhibiting aurora kinase a suggests that it has sufficient bioavailability to reach its target within cells .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of Aurora kinase A activity, the accumulation of cells in the G2/M phase of the cell cycle, and the induction of caspase-mediated apoptotic cell death . These effects can lead to a reduction in the growth of cancer cells .

Biochemical Analysis

Biochemical Properties

6-(2-Chloro-4-fluorophenyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supporting adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Additionally, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, thereby decreasing pulmonary hypertension . The compound interacts with enzymes such as cAMP-phosphodiesterase and proteins involved in the biosynthesis of prostaglandins, influencing their activity and expression.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of Aurora kinase A (AURKA), leading to cell cycle arrest at the G2/M phase and inducing caspase-mediated apoptotic cell death in cancer cells . This compound also affects the expression of genes involved in cell proliferation and apoptosis, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to and inhibits the activity of enzymes such as cAMP-phosphodiesterase and AURKA . This inhibition leads to changes in gene expression and enzyme activity, resulting in altered cellular functions. The compound’s ability to inhibit AURKA activity is particularly significant in cancer therapy, as it induces cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, leading to sustained effects on cell signaling pathways and gene expression . Its stability and degradation rates may vary depending on the experimental conditions and the presence of other biomolecules.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies highlight the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways affect the compound’s bioavailability, efficacy, and toxicity, highlighting the importance of understanding its metabolism for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific tissues and cellular compartments influence its therapeutic effects and potential toxicity. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles influences its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

6-(2-chloro-4-fluorophenyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN3/c11-8-3-6(12)1-2-7(8)9-4-10(13)15-5-14-9/h1-5H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPCTXSOMBAZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)C2=CC(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.